

A Comparative Guide to Validated HPLC Methods for 5-Acetylsalicylic Acid Analysis

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Compound of Interest

Compound Name: 5-Acetylsalicylic acid

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The accurate and precise quantification of **5-Acetylsalicylic acid** (aspirin), a widely used active pharmaceutical ingredient (API), is critical for ensuring product quality and safety. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose. Method validation, as outlined by the International Council for Harmonisation (ICH) guidelines, is essential to demonstrate that an analytical procedure is suitable for its intended purpose.^{[1][2][3][4][5]} This guide provides a comparative overview of various validated HPLC methods for the analysis of **5-Acetylsalicylic acid**, presenting key performance data and detailed experimental protocols to aid researchers in selecting and implementing the most appropriate method for their needs.

Comparison of Validated HPLC Methods

The following tables summarize the chromatographic conditions and validation parameters of several reported HPLC methods for the analysis of **5-Acetylsalicylic acid**. This allows for a direct comparison of their performance characteristics.

Table 1: Chromatographic Conditions of Various HPLC Methods for **5-Acetylsalicylic Acid** Analysis

Method	Stationary Phase (Column)	Mobile Phase	Flow Rate (mL/min)	Detection Wavelength (nm)	Retention Time (min)
Method 1	C18 (250 x 4.6 mm, 5 µm)	Water (0.1% Orthophosphoric Acid, pH 3.0) : Acetonitrile (45:55 v/v)	1.0	237	4.01[6]
Method 2	Hypersil BDS C18 (100 x 4.6 mm, 5 µm)	Sodium Chlorate Buffer (pH 2.5) : Acetonitrile : Isopropyl Alcohol (85:1:14 v/v/v)	1.5	Not Specified	4.6[7]
Method 3	C18 (4.6 x 100 mm, 5 µm)	Methanol : Glacial Acetic Acid : Water (28:3:69 v/v/v)	2.0	275	Not Specified[8]
Method 4	Waters Acquity BEH C18 (2.1 x 50 mm, 1.7 µm)	Heptane-1-sulphonic acid sodium salt in Acetonitrile : Deionized Water (15:85 v/v)	0.5	Not Specified	Not Specified[9]

Method 5	Zodiac pack C18 (100 x 4.6 mm, 5.0 µm)	Water :			
		Methanol : Glacial Acetic Acid (690:280:30 v/v/v)	2.0	302	4.52[10]

Table 2: Comparison of Validation Parameters for **5-Acetylsalicylic Acid** HPLC Methods

Validation Parameter	Method 1	Method 2	Method 3	Method 4	Method 5
Linearity Range	Not Specified	Not Specified	87.5-262.5 mcg/mL[8]	0.0081-0.2025 mg/mL[9]	0.373-112.019 µg/mL (for Salicylic Acid)[10]
Correlation Coefficient (r ²)	Not Specified	0.997[7]	> 0.999	> 0.99[9]	> 0.999 (for Salicylic Acid)[10]
Accuracy (% Recovery)	99.9%[6]	97.7-100.2% [7]	Not Specified	96.6-98.8% [9]	> 97% (for Salicylic Acid)[10]
Precision (% RSD)	Not Specified	< 1.3% (Assay)[7], 0.32-0.48% (Intermediate)[7]	Not Specified	0.06-0.12% (System), 1.69% (Repeatability), 0.94% (Intermediate)[9]	< 5% (System Suitability)[10]
Limit of Detection (LOD)	Not Specified	Not Specified	Not Specified	Not Specified	0.41 µg/mL (for Salicylic Acid)[10]
Limit of Quantification (LOQ)	Not Specified	Not Specified	Not Specified	Not Specified	1.25 µg/mL (for Salicylic Acid)[10]
Specificity	Not Specified	No interference from placebo[7]	Not Specified	No interference from placebo[9]	Specific for Salicylic Acid[10]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Method 1: Protocol

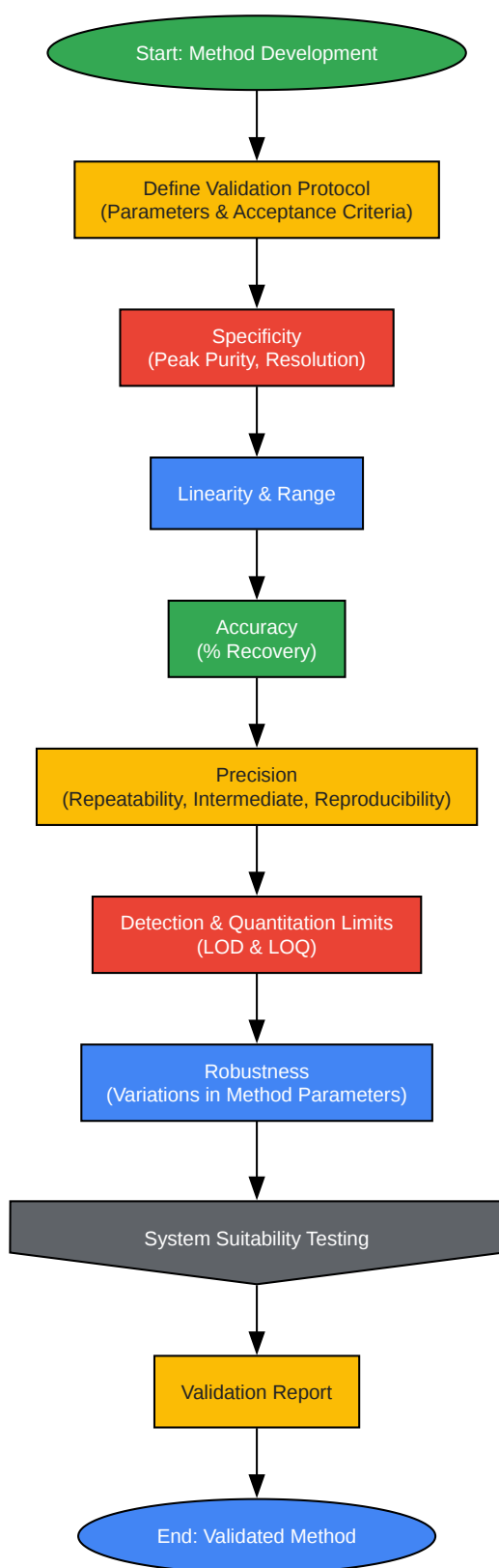
- Chromatographic System: A liquid chromatograph equipped with a UV detector.
- Column: C18 (250 x 4.6 mm, 5 μ m particle size).[6]
- Mobile Phase: A filtered and degassed mixture of water (containing 0.1% v/v orthophosphoric acid, pH adjusted to 3.0) and acetonitrile in a ratio of 45:55 v/v.[6]
- Flow Rate: 1.0 mL per minute.[6]
- Detection: UV detection at a wavelength of 237 nm.[6]
- Standard Solution Preparation: A standard stock solution is prepared by dissolving a known quantity of **5-Acetylsalicylic acid** reference standard in the mobile phase to achieve a desired concentration.[6]
- Sample Solution Preparation: Sample solutions are prepared by dissolving a known quantity of the sample containing **5-Acetylsalicylic acid** in the mobile phase.

Method 2: Protocol

- Chromatographic System: Waters 2487 gradient HPLC system with an auto-sampler and column oven.[7]
- Column: Hypersil BDS C18 (100 x 4.6 mm, 5 μ m).[7]
- Mobile Phase: A mixture of sodium chlorate buffer (pH 2.5), acetonitrile, and isopropyl alcohol in the ratio of 85:1:14 v/v/v. The mobile phase is filtered and degassed.[7]
- Flow Rate: 1.5 mL/min.[7]
- Column Temperature: 25 °C.[7]
- Injection Volume: 20 μ L.[7]

HPLC Method Validation Workflow

The validation of an analytical method ensures its reliability for the intended application. The following diagram illustrates the typical workflow for HPLC method validation based on ICH guidelines.



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Caption: Workflow for HPLC Method Validation.

This guide provides a foundational comparison of validated HPLC methods for **5-Acetylsalicylic acid** analysis. Researchers should consult the original publications for more in-depth information and consider their specific laboratory conditions and analytical requirements when selecting a method. The principles of method validation are universal and critical for generating reliable analytical data in a regulated environment.

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